molecular formula C15H10ClFO4 B6408634 4-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid CAS No. 1261940-52-6

4-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6408634
CAS No.: 1261940-52-6
M. Wt: 308.69 g/mol
InChI Key: MCAODUSJHAAYFB-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid is an aromatic carboxylic acid derivative

Properties

IUPAC Name

4-chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)11-4-2-8(6-13(11)17)12-7-9(16)3-5-10(12)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAODUSJHAAYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691508
Record name 5-Chloro-3'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-52-6
Record name 5-Chloro-3'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve scalable processes that ensure high yield and purity. For example, starting from dimethyl terephthalate, the compound can be synthesized through a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are optimized for large-scale production to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like chloro and fluoro makes the benzene ring less reactive towards electrophiles.

    Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles under appropriate conditions.

    Reduction and Oxidation: The carboxylic acid group can be reduced to an alcohol or oxidized to a more oxidized state.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used under controlled conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chloro substituent.

Scientific Research Applications

4-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups can influence its binding affinity and reactivity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluorobenzoic acid: Similar structure but lacks the methoxycarbonyl group.

    3-Fluoro-4-methoxycarbonylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.

    4-Chloro-2-methylbenzoic acid: Similar structure but has a methyl group instead of a fluoro and methoxycarbonyl group.

Uniqueness

4-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid is unique due to the combination of chloro, fluoro, and methoxycarbonyl substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

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